molecular formula C13H18Cl3NO B1397395 4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 158550-34-6

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397395
CAS No.: 158550-34-6
M. Wt: 310.6 g/mol
InChI Key: UCRFEOLXIREINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride is a high-purity chemical compound intended for research and development applications. This synthetic derivative features a piperidine scaffold substituted with a 3,4-dichlorophenoxy ethyl moiety, a structural motif common in compounds investigated for central nervous system (CNS) activity . Researchers value this compound as a key intermediate or potential pharmacophore in medicinal chemistry programs, particularly for designing and synthesizing novel ligands that target neurological receptors. Its molecular structure shares characteristics with other dichlorophenoxy-containing piperidines studied for their biological properties . While the specific mechanism of action for this exact compound is not fully detailed in the literature, related piperidine derivatives with phenoxy substitutions have demonstrated significant pharmacological activities in research settings. Studies on similar structures have shown marked anesthetic activity, in some cases surpassing the duration of standard anesthetics like lidocaine and trimecaine . Other research indicates that certain piperidine derivatives can significantly extend survival time in models of hypobaric hypoxia, suggesting potential for investigating neuroprotective pathways . These findings make this chemical entity a valuable tool for neuroscientists and pharmacologists exploring new therapeutic avenues. APPLICATIONS: • Neuroscience Research: Serves as a structural template for developing novel psychoactive compounds. • Medicinal Chemistry: Acts as a versatile building block for the synthesis of more complex molecules with potential receptor affinity. • Pharmacological Profiling: Used in preliminary studies to investigate anesthetic, neuroleptic, and neuroprotective effects based on structural similarities to active compounds . SAFETY AND HANDLING: This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption. Piperidine hydrochloride compounds require careful handling, as they can exhibit toxicity . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols. STRUCTURAL IDENTITY: The compound's structure is confirmed through analytical techniques such as IR spectroscopy, a standard practice for verifying the integrity of synthesized piperidine derivatives .

Properties

IUPAC Name

4-[2-(3,4-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-11(9-13(12)15)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRFEOLXIREINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Piperidine Derivatives via Carbamate Intermediates

One advanced method involves the use of protected piperidine intermediates such as tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate. This compound is synthesized by reacting the corresponding piperidine derivative with 3,4-dichlorophenol under appropriate conditions.

  • The tert-butyl carbamate protecting group is then removed by treatment with hydrogen chloride in ethyl acetate at room temperature (25°C) for 2 hours, yielding 4-(3,4-dichlorophenoxy)piperidine with an 87% yield as a white solid.
Step Reagent/Condition Outcome Yield (%)
1 tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate + HCl/EtOAc (4 M), 25°C, 2h Deprotection to 4-(3,4-dichlorophenoxy)piperidine 87

One-Pot Synthesis from Quinuclidine and 3,4-Dichlorophenol

Another notable method is a one-pot, two-step synthesis starting from quinuclidine:

  • Quinuclidine is quaternized by heating with 1-bromopentane at 110°C for 1 hour without solvent.
  • The resulting salt is reacted with 3,4-dichlorophenol and cesium carbonate at 170°C for 15 hours under nitrogen atmosphere.
  • After work-up, the product 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine is obtained.
  • The free base is converted to the hydrochloride salt by treatment with methanolic HCl, yielding the hydrochloride salt in 79% yield.
Step Reagent/Condition Outcome Yield (%)
1 Quinuclidine + 1-bromopentane, 110°C, 1h Quaternization to quinuclidine salt -
2 Salt + 3,4-dichlorophenol + Cs2CO3, 170°C, 15h Formation of 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine -
3 Methanolic HCl treatment Formation of hydrochloride salt 79

Salt Formation and Purification

The hydrochloride salt formation is typically performed by adding a methanolic solution of hydrochloric acid to the free base under stirring conditions, followed by isolation through filtration and drying. The salt often crystallizes as a white solid with a melting point consistent with literature values (e.g., 177-179°C).

Alternative Piperidine Salt Preparation via Carbamate Reduction and Acid Treatment

A related preparation involves:

  • Protecting the amine function of 4-ethyl isonipecotate as benzamide.
  • Reducing the benzamide with sodium borohydride to obtain an alcohol intermediate.
  • Conversion of the carbamate intermediate to the piperidine salt by treatment with strong acids such as hydrochloric acid in methanol.
  • Isolation of the piperidine hydrochloride salt by concentration and crystallization.
Step Reagent/Condition Outcome Notes
1 Benzamide protection of amine Protected intermediate -
2 NaBH4 reduction Alcohol intermediate -
3 Treatment with HCl in MeOH Piperidine hydrochloride salt Can be crystalline or amorphous
  • The yields for these synthetic routes range from 79% to 87%, indicating efficient conversion and purification processes.
  • The hydrochloride salts obtained exhibit melting points around 177-179°C, confirming purity and identity.
  • Analytical techniques such as 1H NMR, mass spectrometry, and TLC are used to confirm structure and purity.
  • The crystalline nature of the hydrochloride salt is preferred for stability and handling.
Method Starting Material(s) Key Reagents/Conditions Yield (%) Product Form Reference
Carbamate deprotection tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate HCl in EtOAc, 25°C, 2h 87 4-(3,4-dichlorophenoxy)piperidine (free base)
One-pot quinuclidine alkylation Quinuclidine, 1-bromopentane, 3,4-dichlorophenol Heating, Cs2CO3, HCl methanolic solution 79 Hydrochloride salt
Benzamide protection & reduction 4-ethyl isonipecotate NaBH4 reduction, acid treatment (HCl/MeOH) - Piperidine hydrochloride salt

The preparation of 4-[2-(3,4-dichlorophenoxy)ethyl]piperidine hydrochloride is well-documented through multiple synthetic routes. The most efficient methods involve either the deprotection of carbamate-protected intermediates or a one-pot synthesis starting from quinuclidine derivatives. The final hydrochloride salt is typically obtained by acid treatment and crystallization, yielding a stable, pure compound suitable for pharmaceutical applications. These methods are supported by detailed reaction conditions, yields, and analytical characterization from diverse patent and scientific literature sources, ensuring a robust and authoritative foundation for synthesis.

Chemical Reactions Analysis

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Scientific Research Applications

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound (245057-73-2) C₁₃H₁₆Cl₂NO·HCl 281.01 3,4-Dichlorophenoxyethyl High purity (>97%), neuroactive ion channel modulation
SB 201823-A (Unspecified) C₁₈H₂₆Cl₂NO·HCl 364.33 3,4-Dichlorophenoxyethyl + pentyl Enhanced lipophilicity; broader ion channel inhibition
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride (1220036-62-3) C₁₄H₂₁Cl₂NO 290.20 4-Chloro-3-ethylphenoxymethyl Increased steric bulk; potential metabolic stability
4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine hydrochloride (15565-25-0) C₂₂H₂₉NO₂·HCl 375.98 Benzyl + 3,4-dimethoxyphenethyl High toxicity (ingestion/IV); bulkier aromatic groups
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride (Unspecified) C₁₃H₁₆BrN₂O₃·HCl 394.65 4-Bromo-2-nitrophenoxyethyl Electron-withdrawing groups; environmental persistence concerns
Key Observations:
  • Steric Effects : Ethyl and isopropyl substituents (e.g., CAS 1220036-62-3 and 1220027-94-0) introduce steric hindrance, which may alter receptor binding kinetics .
  • Electron-Withdrawing Groups : Bromo and nitro substituents (e.g., CAS 1220036-62-3 and ) increase molecular weight and reactivity, possibly affecting degradation rates and toxicity .

Biological Activity

4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with significant potential in pharmacology, particularly in neuropharmacological applications. Its structure includes a piperidine ring and a dichlorophenoxyethyl substituent, which contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₈Cl₃NO
  • Molecular Weight : Approximately 310.65 g/mol
  • Structure : Contains a piperidine ring substituted with a 3,4-dichlorophenoxyethyl group.

The biological activity of this compound is primarily mediated through its interactions with neurotransmitter systems. Key mechanisms include:

  • Serotonin Receptor Interaction : The compound has shown affinity for various serotonin receptors (5-HT), which are critical in mood regulation and anxiety management.
  • Adrenergic Receptor Modulation : It may also interact with adrenergic receptors, indicating its potential role in stress response and cardiovascular regulation.

Biological Activity

Research has highlighted several important biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • A study investigating the interaction of similar compounds with mitochondrial functions revealed that exposure to certain chlorinated phenoxy compounds could affect mitochondrial membrane integrity and ATP levels . This suggests potential metabolic implications for this compound.
  • Another investigation into the pharmacological profiles of piperidine derivatives indicated their efficacy as analgesics and sedatives, reinforcing the therapeutic potential of this class of compounds .

Q & A

Q. What in vivo models are suitable for evaluating toxicity and pharmacokinetics?

  • Methodology :
  • Rodent models : Assess acute toxicity (LD50), organ distribution (radiolabeled compound), and clearance (plasma half-life via LC-MS/MS).
  • Toxicogenomics : Profile gene expression changes in liver/kidney tissues to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.